![molecular formula C21H30O2 B14320682 15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid CAS No. 112087-49-7](/img/structure/B14320682.png)
15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid is a chemical compound with the molecular formula C21H30O2 and a molecular weight of 314.462 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and multiple double bonds, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid involves several steps. One of the primary synthetic routes includes the reaction of arachidonic acid with specific reagents to introduce the cyclopropyl group and the prop-1-en-1-yl substituent . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the double bonds into single bonds, resulting in a more saturated compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the multiple double bonds allow it to interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that this compound can influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid can be compared with other similar compounds, such as:
Arachidonic acid: A polyunsaturated fatty acid with a similar structure but lacking the cyclopropyl group.
Eicosapentaenoic acid: Another polyunsaturated fatty acid with multiple double bonds but different substituents.
Docosahexaenoic acid: A long-chain polyunsaturated fatty acid with a different arrangement of double bonds and substituents.
The uniqueness of this compound lies in its cyclopropyl group and the specific arrangement of double bonds, which confer distinct chemical and biological properties.
Properties
CAS No. |
112087-49-7 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
15-(2-prop-1-enylcyclopropyl)pentadeca-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C21H30O2/c1-2-15-19-18-20(19)16-13-11-9-7-5-3-4-6-8-10-12-14-17-21(22)23/h2-4,7-10,13,15-16,19-20H,5-6,11-12,14,17-18H2,1H3,(H,22,23) |
InChI Key |
AFXZSMLCHLVBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CC1C=CCC=CCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


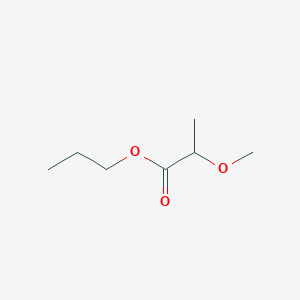

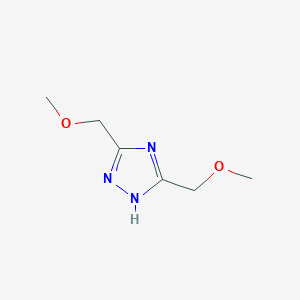
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)


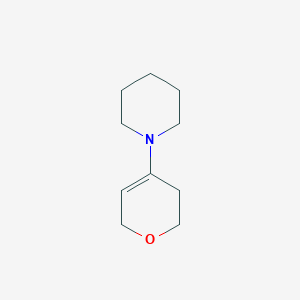
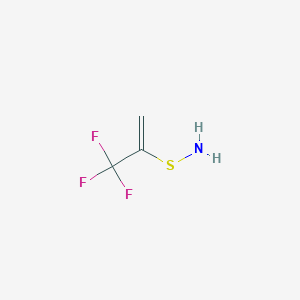
![3,6-Diphenyl[1,3]oxazolo[4,5-e][1,2,4]triazine](/img/structure/B14320652.png)
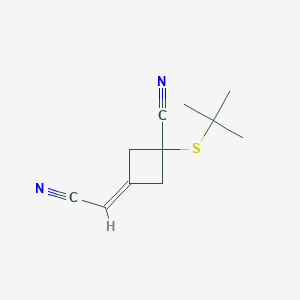
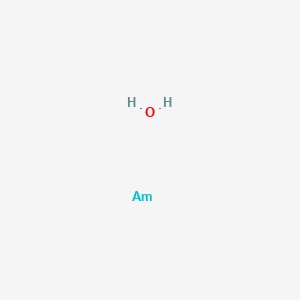

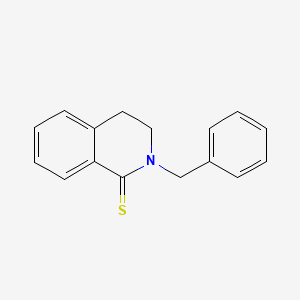
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
